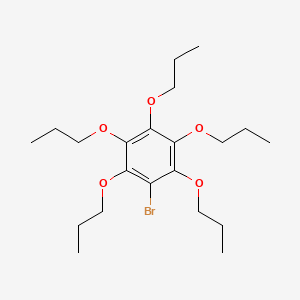

1-Bromo-2,3,4,5,6-pentapropoxybenzene

Description

1-Bromo-2,3,4,5,6-pentapropoxybenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and five propoxy (-OCH₂CH₂CH₃) groups. Brominated aromatic compounds are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stability .

Properties

CAS No. |

870527-96-1 |

|---|---|

Molecular Formula |

C21H35BrO5 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

1-bromo-2,3,4,5,6-pentapropoxybenzene |

InChI |

InChI=1S/C21H35BrO5/c1-6-11-23-17-16(22)18(24-12-7-2)20(26-14-9-4)21(27-15-10-5)19(17)25-13-8-3/h6-15H2,1-5H3 |

InChI Key |

CCQBZPLLEONFIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C(=C1OCCC)OCCC)Br)OCCC)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5,6-pentapropoxybenzene typically involves a multi-step process. One common method is the bromination of a pentapropoxybenzene precursor. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of 1-Bromo-2,3,4,5,6-pentapropoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4,5,6-pentapropoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be replaced by other electrophiles through EAS reactions.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

Bromination: Br2/FeBr3 in dichloromethane.

Nitration: HNO3/H2SO4.

Friedel-Crafts Alkylation: Alkyl halides/AlCl3.

Oxidation: KMnO4 or CrO3 in acidic medium.

Reduction: LiAlH4 or NaBH4 in anhydrous conditions.

Major Products:

Substitution Reactions: Formation of substituted benzenes with various functional groups.

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

1-Bromo-2,3,4,5,6-pentapropoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4,5,6-pentapropoxybenzene involves its interaction with molecular targets through its bromine and propoxy substituents. The bromine atom can participate in electrophilic interactions, while the propoxy groups can engage in hydrogen bonding and hydrophobic interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-2,3,4,5,6-pentafluorobenzene (C₆BrF₅)

- Structure : A benzene ring substituted with bromine and five fluorine atoms.

- Key Properties :

- Applications : Used as a precursor in fluorinated polymer synthesis and pharmaceuticals. Its electron-withdrawing fluorine substituents enhance electrophilic aromatic substitution reactivity compared to alkoxy-substituted analogs .

- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

1-Bromo-2,3,4,5,6-pentamethylbenzene

- Structure : A benzene ring with bromine and five methyl (-CH₃) groups.

- Reactivity: Methyl groups are electron-donating, reducing electrophilic substitution reactivity compared to fluorinated analogs.

- Applications: Employed in coordination chemistry and olefin polymerization catalysis. For example, methyl-substituted bromobenzenes are precursors for organometallic catalysts .

Decabromodiphenyl Ether (DecaBDE)

- Structure : A polybrominated diphenyl ether with ten bromine atoms.

- Key Properties :

- Contrast : Unlike 1-bromo-pentapropoxybenzene, DecaBDE’s multiple bromine atoms and ether linkages contribute to its persistence and bioaccumulation risks.

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Electrophilic Reactivity : Fluorinated bromobenzenes exhibit higher reactivity in substitution reactions due to fluorine’s electron-withdrawing nature, whereas methyl or propoxy groups reduce reactivity .

- Biological Activity : Brominated aromatics with hydrophobic substituents (e.g., methyl or propoxy) may show improved binding in enzyme inhibition. For example, bromo-substituted benzamides in uPA inhibitors demonstrated 300-fold improved binding affinity compared to charged analogs, attributed to hydrophobic interactions .

- Environmental Fate : Alkoxy-substituted bromobenzenes are expected to degrade faster than fully halogenated counterparts like DecaBDE, which resist microbial breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.